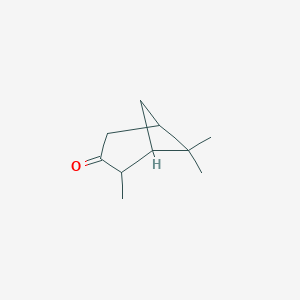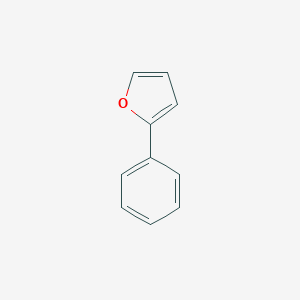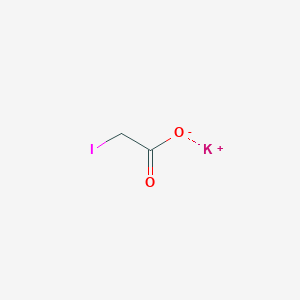
Acetic acid, iodo-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium iodacetate is a white crystalline powder that is soluble in water and ethanol. It is commonly used as an oxidizing agent in organic synthesis reactions. The compound has been found to have potential applications in the field of medicine, particularly in the treatment of cancer.
Mécanisme D'action
The mechanism of action of potassium iodacetate is not fully understood. However, studies have suggested that the compound may work by inducing oxidative stress in cancer cells, leading to cell death. It may also inhibit the activity of certain enzymes that are necessary for cancer cell growth.
Effets Biochimiques Et Physiologiques
Potassium iodacetate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth, and reduce tumor size. The compound has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium iodacetate has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound. It is also easy to handle and store. However, the compound has some limitations. It is not stable in the presence of moisture and can decompose over time. It can also be hazardous if not handled properly.
Orientations Futures
There are several future directions for research involving potassium iodacetate. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration of the compound for cancer treatment. Other areas of research include its use as an oxidizing agent in organic synthesis reactions and its potential use in other medical applications.
In conclusion, potassium iodacetate is a chemical compound that has been widely used in scientific research. It has potential applications in the field of medicine, particularly in the treatment of cancer. The compound has several advantages for use in lab experiments, but also has some limitations. Future research is needed to fully understand the mechanism of action of potassium iodacetate and its potential for use in various applications.
Méthodes De Synthèse
Potassium iodacetate can be synthesized by reacting acetic acid with potassium iodate. The reaction produces potassium iodide and potassium iodacetate. The compound can also be prepared by reacting potassium iodide with acetic anhydride.
Applications De Recherche Scientifique
Potassium iodacetate has been widely used in scientific research for various applications. It has been found to be an effective oxidizing agent in organic synthesis reactions. The compound has also been studied for its potential use in cancer treatment. Studies have shown that potassium iodacetate can inhibit the growth of cancer cells and induce apoptosis.
Propriétés
Numéro CAS |
15973-59-8 |
|---|---|
Nom du produit |
Acetic acid, iodo-, potassium salt |
Formule moléculaire |
C2H2IKO2 |
Poids moléculaire |
224.04 g/mol |
Nom IUPAC |
potassium;2-iodoacetate |
InChI |
InChI=1S/C2H3IO2.K/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 |
Clé InChI |
YQWBMBSWODTQFG-UHFFFAOYSA-M |
SMILES isomérique |
C(C(=O)[O-])I.[K+] |
SMILES |
C(C(=O)[O-])I.[K+] |
SMILES canonique |
C(C(=O)[O-])I.[K+] |
Autres numéros CAS |
15973-59-8 |
Synonymes |
Iodoacetic acid potassium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



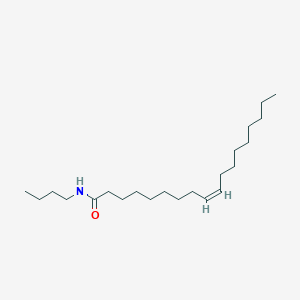
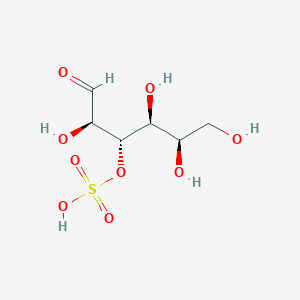

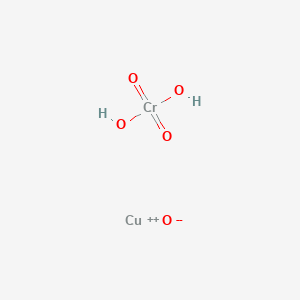

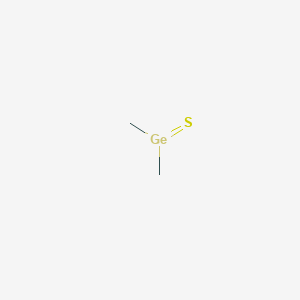
acetic acid](/img/structure/B99544.png)
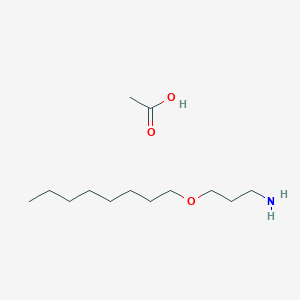


![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)
